Dextilidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

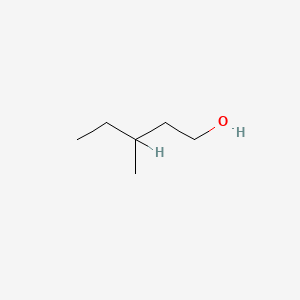

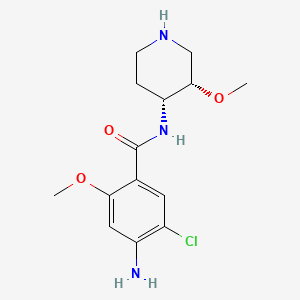

Dextilidine is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

This compound has a molecular formula of C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da . The structure of this compound includes a phenyl group and a dimethylamino group .Physical and Chemical Properties Analysis

This compound has a molecular formula of C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Neuroprotective Effects

Dexmedetomidine (DEX), a highly selective α2 adrenergic receptor agonist, shows promise in neuroprotection. Studies have demonstrated its potential in reducing secondary damage after spinal cord injury, although it does not significantly prevent apoptosis or neurodeficit after traumatic spinal cord injuries (Aslan et al., 2009). Another study highlighted its neuroprotective activity through enhancing glutamine oxidation in astrocytes, which could reduce the availability of glutamine as a precursor of neurotoxic glutamate (Huang et al., 2000).

Anesthesia and Sedation

DEX is known for its sedation, anaesthetic-sparing, analgesia, and sympatholytic properties. It is beneficial in critical care for preserving long-term brain function, decreasing sympathetic tone and inflammatory response, and preserving ventilatory drive (Mantz et al., 2011). The combination of DEX with other anesthetics like ketamine has been reported to be effective in pediatric anesthesia, suggesting a synergistic effect (Yang & Li, 2016).

Organ Protection

Recent research indicates that DEX could have a protective effect on various organs, including the nervous system, heart, lungs, kidneys, liver, and small intestine. It acts by reducing the inflammatory response and activating antiapoptotic signaling pathways, thereby protecting cells from damage (Bao & Tang, 2020). In pediatrics, DEX's potential organ-protective effects, particularly for neurocognitive function, are a focus of ongoing research (Mahmoud et al., 2020).

Analgesic Properties

DEX enhances the analgesic properties of local anesthetics and has been used as an adjuvant in perioperative settings. Its mechanisms of analgesic action and potential neurotoxicity were explored in anin vivo and in vitro study, highlighting its role in inflammatory and neuropathic pain conditions (Zhang et al., 2013).

Reduction of Perioperative Stress and Inflammation

DEX's role in attenuating perioperative stress and inflammation has been demonstrated, contributing to improved clinical outcomes. It inhibits the release of stress hormones like epinephrine and cortisol, decreases blood glucose and inflammatory markers, and enhances immune function in surgical patients (Wang et al., 2019).

Interaction with Other Medications

Various studies have examined DEX's interaction with other medications, particularly in the context of cancer therapy. For instance, combinations of DEX with thalidomide or dexamethasone have been explored for their efficacy and side effects in treating multiple myeloma (Rajkumar et al., 2008), (Dimopoulos et al., 2005).

Therapeutic Fabrication

DEX has been incorporated into various therapeutic fabrications. For example, hydrogel scaffolds containing PLGA microparticles loaded with DEX have been developed for the treatment of chronic rhinosinusitis (Garakani et al., 2020).

Propriétés

Numéro CAS |

20380-58-9 |

|---|---|

Formule moléculaire |

C17H23NO2 |

Poids moléculaire |

273.37 g/mol |

Nom IUPAC |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

Clé InChI |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

SMILES isomérique |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![24-Methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B3420816.png)